Selectivity vs. NTPDase-IN-1
NTPDase‑IN‑2 exhibits a distinct selectivity fingerprint compared to the closely related analog NTPDase‑IN‑1 (compound 5a). While NTPDase‑IN‑1 potently inhibits h‑NTPDase‑1, h‑NTPDase‑2, and h‑NTPDase‑8 , NTPDase‑IN‑2 demonstrates a more restricted selectivity window, potently inhibiting h‑NTPDase‑2 (IC50 = 0.04 µM) and h‑NTPDase‑8 (IC50 = 2.27 µM), with no appreciable activity against h‑NTPDase‑1 or h‑NTPDase‑3 at concentrations up to 100 µM . This divergence allows researchers to avoid NTPDase‑1‑mediated confounding effects when investigating NTPDase‑2/8‑dependent phenotypes.
| Evidence Dimension | h‑NTPDase isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | h‑NTPDase‑2: 0.04 µM; h‑NTPDase‑8: 2.27 µM; h‑NTPDase‑1: >100 µM; h‑NTPDase‑3: >100 µM |
| Comparator Or Baseline | NTPDase‑IN‑1 (compound 5a): h‑NTPDase‑1: 0.05 µM; h‑NTPDase‑2: 0.23 µM; h‑NTPDase‑8: 0.54 µM |
| Quantified Difference | NTPDase‑IN‑2 is ~5‑fold more potent against h‑NTPDase‑2 (0.04 vs. 0.23 µM) but ~4‑fold less potent against h‑NTPDase‑8 (2.27 vs. 0.54 µM). Critically, NTPDase‑IN‑2 lacks the sub‑micromolar h‑NTPDase‑1 inhibition of NTPDase‑IN‑1. |
| Conditions | Human recombinant enzymes expressed in COS‑7 cells; ATP hydrolysis assay (malachite green method) |
Why This Matters
For studies requiring NTPDase‑1‑sparing NTPDase‑2/8 inhibition, NTPDase‑IN‑2 is the superior choice; using NTPDase‑IN‑1 would introduce unintended NTPDase‑1 blockade.
